

Early Clinical Trials of Fostriecin: A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

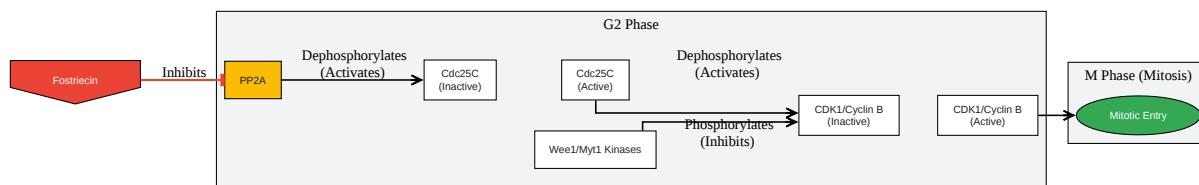
Compound of Interest

Compound Name: *fostriecin*

Cat. No.: B1233472

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Introduction

Fostriecin (also known as CI-920) is a natural product isolated from *Streptomyces pulveraceus* that demonstrated promising antitumor activity in preclinical studies.^{[1][2]} Initially investigated as a topoisomerase II inhibitor, its primary mechanism of action was later identified as the potent and selective inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).^{[3][4][5]} This inhibition disrupts the G2/M cell cycle checkpoint, leading to premature mitotic entry and apoptosis in cancer cells.^[6] Despite its potential, the clinical development of **fostriecin** was halted during Phase I trials due to issues with drug supply and stability, preventing the determination of the maximum tolerated dose (MTD).^{[1][3][7]} This technical guide provides an in-depth overview of the early clinical trials of **fostriecin**, summarizing the available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action: Targeting Protein Phosphatase 2A

Fostriecin's primary antitumor effect stems from its potent inhibition of the serine/threonine phosphatase PP2A.^[4] PP2A plays a crucial role in cell cycle regulation by dephosphorylating and activating key proteins, including the Cdc25C phosphatase. Activated Cdc25C, in turn, dephosphorylates and activates the Cyclin B1/CDK1 complex, a critical regulator of mitotic

entry. By inhibiting PP2A, **fostriecin** prevents the activation of Cdc25C, leading to an accumulation of the inactive, phosphorylated form of the Cyclin B1/CDK1 complex. This arrests the cell cycle in the G2 phase and ultimately triggers apoptosis.[6]

[Click to download full resolution via product page](#)

Fostriecin's disruption of the G2/M checkpoint.

Preclinical In Vitro Efficacy

The antitumor activity of **fostriecin** was evaluated in vitro using a human tumor cloning assay. A response was defined as a greater than 50% decrease in tumor colony-forming units (TCFUs). The results demonstrated notable activity against a range of solid tumors.[8]

Tumor Type	Response Rate (1.0 mcg/ml, 1-hr exposure)	Number of Specimens Responding / Total Tested
Ovarian Cancer	33%	5 / 15
Breast Cancer	42%	5 / 12
Lung Cancer	36%	4 / 11
Overall	35%	15 / 43

Data from Scheithauer et al.,
1986.[8]

Fostriecin is a potent inhibitor of PP2A and a significantly weaker inhibitor of Protein Phosphatase 1 (PP1).[\[4\]](#)[\[6\]](#)

Enzyme Target	IC50 Concentration
Protein Phosphatase 2A (PP2A)	3.2 nM - 40 nM
Protein Phosphatase 1 (PP1)	4 μ M - 131 μ M
Topoisomerase II	40 μ M [9]

Phase I Clinical Trial

A Phase I clinical trial of **fostriecin** was conducted to determine the maximum tolerated dose (MTD), toxicity profile, and pharmacokinetics.[\[3\]](#)[\[7\]](#)

Experimental Protocol

Study Design: This was a Phase I, open-label, dose-escalation study.[\[3\]](#)[\[10\]](#)

Patient Population: The study enrolled 46 patients with advanced solid tumors for whom standard therapy was no longer effective.[\[3\]](#)[\[7\]](#)

Treatment Regimen: **Fostriecin** was administered as a daily intravenous bolus infusion for five consecutive days.[\[3\]](#)[\[7\]](#) The dose was escalated in cohorts of patients, starting at 2 mg/m² and increasing to 47 mg/m².[\[3\]](#)

Toxicity and Response Evaluation: Toxicity was graded according to the National Cancer Institute Common Toxicity Criteria. Tumor response was assessed using standard imaging criteria.

Generalized workflow of the **Fostriecin** Phase I trial.

Results

Dose-Limiting Toxicities (DLTs): The dose-limiting toxicities observed during the trial included:

- Elevation of creatinine[\[3\]](#)[\[7\]](#)

- Elevation of bilirubin[3][7]
- Elevation of hepatic transaminases[3][7]
- Nausea and vomiting[10]
- Anorexia[3][7]
- Lethargy[3][7]
- Hypotension[3][7]

Pharmacokinetics:

- The pharmacokinetic profile of **fostriecin** was consistent with a two-compartment model.[3][7]
- A significant relationship was observed between the administered dose and drug clearance; however, the predictive value of this model was low ($r^2 = 0.168$).[3][7]
- No significant differences in pharmacokinetic parameters were noted with repeated dosing within the same cycle.[3][7]
- The mean plasma half-life was reported as 0.36 hours (initial) and 1.51 hours (terminal).[10]

Antitumor Activity:

- No objective tumor responses were observed in the 46 treated patients.[3][7]
- However, 16 patients experienced stable disease, with a median duration of 2.6 months.[3][7]

Trial Termination: The Phase I study was closed before the MTD was reached due to problems with the supply and stability of the **fostriecin** formulation provided by the National Cancer Institute.[3][7]

Stability of Fostriecin

The clinical development of **fostriecin** was significantly hampered by its instability. The compound is sensitive to both acidic (pH < 5.5) and basic (pH > 7.5) conditions.[\[1\]](#) These stability issues ultimately led to the discontinuation of the Phase I clinical trials.[\[1\]](#)

Conclusion

The early clinical trials of **fostriecin**, while incomplete, provided valuable insights into its safety profile, pharmacokinetics, and mechanism of action in humans. The observed dose-limiting toxicities were primarily metabolic and gastrointestinal in nature. Although no objective responses were seen, the finding of stable disease in a subset of patients suggested some level of antitumor activity. The primary obstacle to further clinical development was not safety, but rather issues with drug supply and stability. The potent and selective inhibition of PP2A by **fostriecin** remains a compelling therapeutic strategy, and the development of more stable analogs could potentially overcome the challenges that halted its initial clinical investigation.[\[3\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Concise Synthesis of Fostriecin and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Phase I and pharmacokinetic study of fostriecin given as an intravenous bolus daily for five consecutive days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 6. benchchem.com [benchchem.com]
- 7. Phase I and Pharmacokinetic Study of Fostriecin given as an Intravenous Bolus Daily for Five Consecutive Days | Semantic Scholar [semanticscholar.org]
- 8. In vitro activity of the novel antitumor antibiotic fostriecin (CI-920) in a human tumor cloning assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]
- 10. Phase I and pharmacokinetic study of the topoisomerase II catalytic inhibitor fostriecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early Clinical Trials of Fostriecin: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1233472#early-clinical-trials-of-fostriecin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com